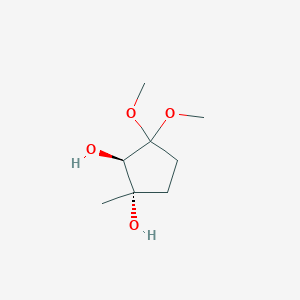
1-(2-Aminophenyl)-3-hydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)-3-hydroxypropan-1-one is an organic compound with a molecular structure that includes an aminophenyl group attached to a hydroxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-hydroxypropan-1-one typically involves the reaction of 2-aminophenyl derivatives with appropriate carbonyl compounds. One common method is the condensation reaction between 2-aminophenyl ketones and aldehydes under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is often purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact, with green chemistry principles being increasingly adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(2-Aminophenyl)-3-oxopropan-1-one.
Reduction: 1-(2-Aminophenyl)-3-hydroxypropan-1-ol.
Substitution: Various acylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Aminophenyl)-3-hydroxypropan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminophenyl)-3-oxopropan-1-one: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(2-Aminophenyl)-3-hydroxypropan-1-ol: Similar structure but with an additional hydroxy group.
2-Aminophenyl derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
1-(2-Aminophenyl)-3-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
848938-83-0 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-(2-aminophenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6,10H2 |
InChI-Schlüssel |
YMTGFUULUDWFNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




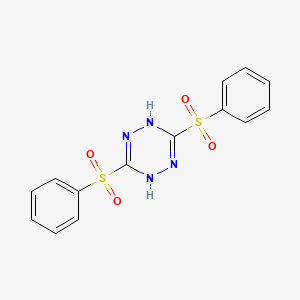


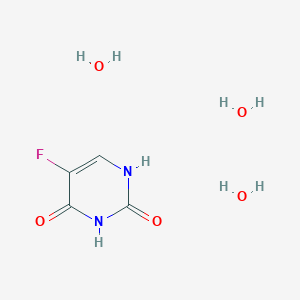
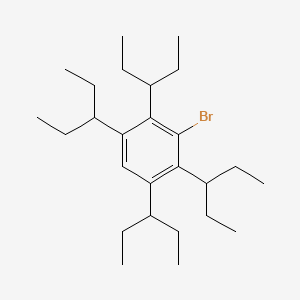
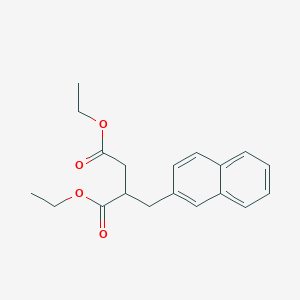
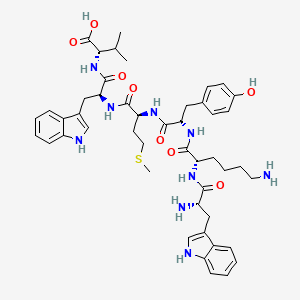
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
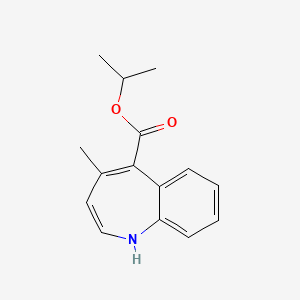
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
